molecular formula C6H13NO4 B1213552 4-Amino-4,6-dideoxy-D-mannose CAS No. 31348-80-8

4-Amino-4,6-dideoxy-D-mannose

Cat. No.: B1213552
CAS No.: 31348-80-8
M. Wt: 163.17 g/mol
InChI Key: UEHGPSGGFKLPTD-KVTDHHQDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4,6-dideoxy-D-mannose typically involves the transformation of mannose derivatives. One common method includes the ammonolysis of sugar epoxides, where the epoxide ring is opened by ammonia, resulting in the formation of the amino sugar . Another approach involves the direct displacement of alkyl or arylsulfonates or halides by nitrogen nucleophiles, followed by reduction .

Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic processes. For instance, GDP-mannose can be converted to GDP-4-amino-4,6-dideoxy-D-mannose through the action of specific aminotransferases . This method is advantageous due to its specificity and efficiency in producing the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4,6-dideoxy-D-mannose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as N-acetyl derivatives and other substituted forms .

Mechanism of Action

The mechanism of action of 4-Amino-4,6-dideoxy-D-mannose involves its incorporation into the lipopolysaccharide structure of bacteria. This incorporation affects the bacterial cell wall’s integrity and its interaction with the host immune system. The compound’s amino group can engage in electrostatic interactions and hydrogen bonding, influencing the overall structure and function of the lipopolysaccharide .

Comparison with Similar Compounds

Uniqueness: 4-Amino-4,6-dideoxy-D-mannose is unique due to its specific role in bacterial lipopolysaccharides and its involvement in the biosynthesis of various glycoconjugates. Its distinct structure allows it to participate in specific biochemical pathways that are not accessible to other similar compounds .

Properties

IUPAC Name

(2S,3S,4R,5R)-4-amino-2,3,5-trihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHGPSGGFKLPTD-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185273
Record name 4-Amino-4,6-dideoxy-D-mannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31348-80-8
Record name 4-Amino-4,6-dideoxy-D-mannose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31348-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4,6-dideoxy-D-mannose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031348808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-4,6-dideoxy-D-mannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JD8O473G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-4,6-dideoxy-D-mannose
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4-Amino-4,6-dideoxy-D-mannose
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Reactant of Route 4
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Reactant of Route 5
4-Amino-4,6-dideoxy-D-mannose
Reactant of Route 6
4-Amino-4,6-dideoxy-D-mannose

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